Enhanced Lipophilicity (XLogP3) vs. Unsubstituted and Mono-Bromo Analogs
The target compound, 3-(2,6-dibromophenyl)propan-1-ol, exhibits significantly higher lipophilicity compared to its unsubstituted and mono-brominated structural analogs. Its computed XLogP3-AA value is 3.2 [1]. In contrast, the unsubstituted analog 3-phenylpropan-1-ol has an estimated XLogP3-AA of 1.90 [2], and the mono-brominated analog 3-(2-bromophenyl)propan-1-ol has a reported LogP of 2.68 . This represents a 1.3 unit increase in logP over the parent compound, indicating a more than 10-fold increase in partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 3-phenylpropan-1-ol: XLogP3-AA = 1.90; 3-(2-bromophenyl)propan-1-ol: LogP = 2.68 |
| Quantified Difference | Target is 1.3 logP units higher than unsubstituted analog; 0.52 logP units higher than mono-bromo analog. |
| Conditions | Computed properties (PubChem, XLogP3-AA algorithm); experimental LogP data for comparator from supplier literature. |
Why This Matters
Higher lipophilicity can affect membrane permeability, metabolic stability, and overall drug-likeness, making this compound a distinct choice for medicinal chemistry campaigns targeting hydrophobic binding sites or requiring enhanced passive diffusion.
- [1] PubChem. (2025). 3-(2,6-Dibromophenyl)propan-1-ol (CID 59009763). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59009763 View Source
- [2] Plantaedb. (2025). 3-Phenyl-1-propanol. Retrieved from https://plantaedb.com/compound/3-phenyl-1-propanol View Source
